1H-咪唑-2-丙酸,4,5-二苯基-

描述

Synthesis Analysis

The synthesis of 1H-imidazole derivatives, including "1H-Imidazole-2-propanoic acid, 4,5-diphenyl-", often involves strategies like N-arylation reactions catalyzed by copper complexes, as demonstrated by Liu et al. (2014) in the efficient ligand-assisted Cu-catalyzed C-N coupling reactions yielding imidazoles with high yield (Liu et al., 2014). Additionally, one-pot synthesis methods using catalysts such as β-cyclodextrin-propyl sulfonic acid have been employed to produce tetrasubstituted imidazole derivatives efficiently (Ran, Li, & Zhang, 2015).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including "1H-Imidazole-2-propanoic acid, 4,5-diphenyl-", is characterized by X-ray diffraction (XRD) studies. For instance, Saberi et al. (2009) confirmed the structure of a related compound through XRD, showing a planar imidazole ring and detailing bond lengths and angles (Saberi et al., 2009).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation processes, offering a versatile approach to synthesizing complex organic molecules (Sun, Chen, & Bao, 2014).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, of imidazole derivatives can be significantly influenced by their specific substitutions and functional groups. Microwave-assisted synthesis has been employed to study these properties, providing insights into the crystalline forms and solubility behaviors of these compounds (Saberi et al., 2009).

科学研究应用

荧光化学传感器

据报道,1H-咪唑-2-丙酸,4,5-二苯基-衍生物是用于检测氰化物和汞离子的有效荧光化学传感器。这些化合物对 CN- 离子表现出选择性传感,导致荧光猝灭和单重态寿命降低。它们还充当可逆传感器,能够在多个循环中检测这些离子 (Emandi 等人,2018 年)。

聚合物合成中的光学性质

咪唑衍生物已用于合成新型聚(酰胺-醚)。这些具有咪唑侧基的聚合物显示出有希望的物理和光学性质,包括荧光发射和高热稳定性。这使得它们适用于材料科学中的各种应用 (Ghaemy 等人,2013 年)。

有机合成中的还原转化

当与硫脲和盐酸反应时,这些化合物会经历意外的还原转化。该反应将 1H-咪唑-2(5H)-酮转化为咪唑啉酮,表明在有机合成中具有独特的行为 (Baranov 等人,2017 年)。

局部麻醉剂的合成

已经合成并评估了某些 1H-咪唑衍生物的局部麻醉作用。一些衍生物显示出相当的活性且毒性最小,使其成为局部麻醉的潜在候选者 (Ran 等人,2015 年)。

有机反应中的催化

这些化合物已作为配体用于铜催化的 C-N 偶联反应中,在某些情况下表现出高效率并产生高达 98% 的产率。这突出了它们作为有机合成催化剂的潜力 (Liu 等人,2014 年)。

未来方向

Imidazole derivatives have a broad range of applications and are used in a variety of everyday applications . They are key components to functional molecules that are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

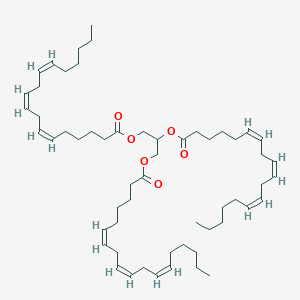

IUPAC Name |

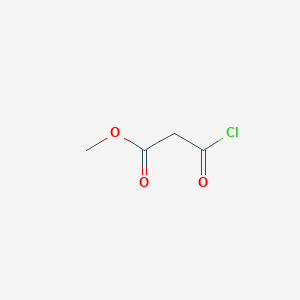

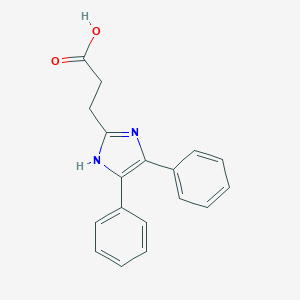

3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-16(22)12-11-15-19-17(13-7-3-1-4-8-13)18(20-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMCCVMGJODMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)CCC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203725 | |

| Record name | 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

CAS RN |

55217-15-7 | |

| Record name | Oxaprozin imidazole analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055217157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-propanoic acid, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROZIN IMIDAZOLE ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX3M423H8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。